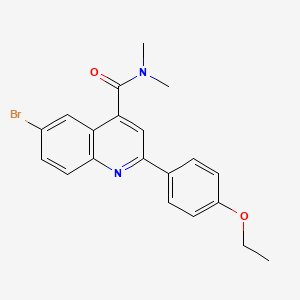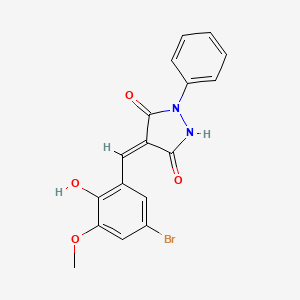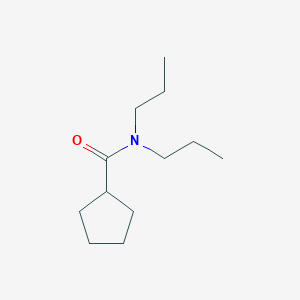
6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolinecarboxamides. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Mécanisme D'action
The mechanism of action of 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide is not fully understood. However, it has been proposed that the compound exerts its anti-cancer effects by inhibiting the activity of certain enzymes involved in the growth and proliferation of cancer cells. It has also been suggested that the compound exerts its anti-inflammatory effects by inhibiting the activity of certain enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit anti-microbial activity. It has also been found to have neuroprotective effects and to improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide in lab experiments include its synthetic nature, its well-characterized structure, and its potential applications in a range of scientific research areas. The limitations of using the compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and purify the compound.
Orientations Futures
There are several future directions for the study of 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide. These include further investigation of its anti-cancer, anti-inflammatory, and anti-microbial properties, as well as its potential applications in the treatment of neurological disorders. Additionally, the development of more efficient and cost-effective synthesis methods for the compound could facilitate its use in a wider range of scientific research areas. Finally, the investigation of the compound's potential side effects and toxicity could help to ensure its safety for use in scientific research.
Méthodes De Synthèse
The synthesis of 6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide involves the reaction of 6-bromo-2-chloroquinoline with 4-ethoxyaniline followed by the reaction of the resulting product with N,N-dimethylformamide dimethyl acetal. The final product is obtained through purification using column chromatography.
Applications De Recherche Scientifique
6-bromo-2-(4-ethoxyphenyl)-N,N-dimethyl-4-quinolinecarboxamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease.
Propriétés
IUPAC Name |
6-bromo-2-(4-ethoxyphenyl)-N,N-dimethylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O2/c1-4-25-15-8-5-13(6-9-15)19-12-17(20(24)23(2)3)16-11-14(21)7-10-18(16)22-19/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMRPXEPEUCTXIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-(2-{3-[3-(4-fluorophenyl)tetrahydro-3-furanyl]-1,2,4-oxadiazol-5-yl}ethyl)pyridine](/img/structure/B6119037.png)

![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6119044.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6119067.png)
![N-[(1-cyclopentyl-5-oxopyrrolidin-3-yl)methyl]-N'-1,3,4-thiadiazol-2-ylurea](/img/structure/B6119088.png)
![N-benzyl-1-[(2-butyl-1H-imidazol-4-yl)methyl]-N-methyl-3-piperidinamine](/img/structure/B6119093.png)
![5-(1-isopropyl-2-pyrrolidinyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6119094.png)
![1-[2-(3-chlorophenyl)ethyl]-4-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-2-pyrrolidinone](/img/structure/B6119099.png)


![4-[2-(1,3-benzothiazol-2-yl)carbonohydrazonoyl]-3-hydroxy-N-(2-methylphenyl)-2-naphthamide](/img/structure/B6119111.png)
![N-isobutyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B6119115.png)
![4-ethyl-N'-[1-(1-hydroxy-2-naphthyl)ethylidene]benzenesulfonohydrazide](/img/structure/B6119127.png)
